molecular formula C20H35N3O4S B5226949 (2S,6R)-4-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine

(2S,6R)-4-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine

Cat. No.: B5226949
M. Wt: 413.6 g/mol
InChI Key: XZJIMZRCEYPLMC-CALCHBBNSA-N
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Description

(2S,6R)-4-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine is a complex organic compound that features a morpholine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-4-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. The key steps may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclohexylmethylsulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the 2-methoxyethyl group: This can be done through alkylation reactions.

    Formation of the morpholine ring: This step may involve cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imidazole ring or other functional groups, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biology, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, the compound may have potential therapeutic applications. It could be investigated for its activity against specific diseases or conditions.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2S,6R)-4-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine would depend on its specific biological or chemical activity. It may interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S,6R)-4-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine: The parent compound.

    (2S,6R)-4-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2,6-dimethylpiperidine: A similar compound with a piperidine ring instead of a morpholine ring.

    (2S,6R)-4-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2,6-dimethylpyrrolidine: A similar compound with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(2S,6R)-4-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O4S/c1-16-12-22(13-17(2)27-16)14-19-11-21-20(23(19)9-10-26-3)28(24,25)15-18-7-5-4-6-8-18/h11,16-18H,4-10,12-15H2,1-3H3/t16-,17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJIMZRCEYPLMC-CALCHBBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CN=C(N2CCOC)S(=O)(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CN=C(N2CCOC)S(=O)(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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